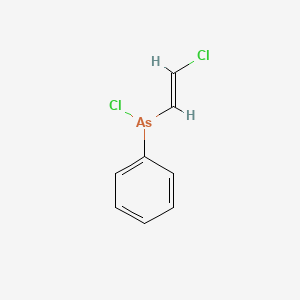

Arsine, chloro(2-chlorovinyl)phenyl-

Description

Historical Trajectories and Fundamental Discoveries in Organoarsenic Chemistry

The journey of organoarsenic chemistry is intertwined with the very origins of organometallic science. Its progression from early serendipitous discoveries to the development of sophisticated synthetic methods highlights a continuous quest for understanding the unique properties of these compounds.

The inception of organometallic chemistry can be traced back to the 18th century with the work of French chemist Louis Claude Cadet de Gassicourt. In 1760, while experimenting with cobalt salts and arsenic, he inadvertently synthesized the first organoarsenic compound, cacodyl, a foul-smelling liquid. chemeo.commiamioh.edu This discovery, though its true nature was not fully understood at the time, is widely considered a landmark event, predating many other pivotal moments in the history of chemistry. chemeo.commiamioh.edu

Subsequent decades saw foundational advancements that shaped the understanding of chemical bonding and structure. Key milestones include William Christopher Zeise's synthesis of Zeise's salt in 1827, the first characterized olefin complex, and Edward Frankland's work on organozinc compounds in the mid-19th century, which contributed significantly to the concept of valence. chemeo.comuni-saarland.de The development of Grignard reagents by Victor Grignard in 1900 revolutionized organic synthesis, further solidifying the importance of organometallic compounds. uni-saarland.de These early discoveries, though not all directly involving arsenic, created the intellectual framework necessary for the systematic study of organoarsenic compounds.

Early synthetic efforts in organoarsenic chemistry were often characterized by harsh reaction conditions and the use of highly toxic and volatile starting materials. nih.gov A significant advancement in the synthesis of organoarsenic compounds came with the use of organolithium and Grignard reagents to alkylate arsenic halides like arsenic trichloride (B1173362) (AsCl₃). nih.gov This allowed for the controlled introduction of organic groups onto the arsenic center.

More recent developments have focused on creating safer and more efficient synthetic routes. nih.gov For instance, methods have been developed to utilize nonvolatile inorganic arsenic precursors to generate functional organoarsenic compounds, thereby mitigating some of the hazards associated with traditional methods. nih.gov The exploration of various synthetic pathways has enabled the creation of a wide array of organoarsenic compounds with diverse structures and properties.

Overview of Organoarsenic Compound Classes Relevant to Chloro(2-chlorovinyl)phenylarsine

To comprehend the chemical nature of chloro(2-chlorovinyl)phenylarsine, it is essential to understand the fundamental classes of organoarsenic compounds from which it is derived. These include trivalent arsines, halogenated species, and those bearing phenyl substituents.

Arsines are organoarsenic compounds where arsenic is in the +3 oxidation state and is bonded to one or more organic groups. The parent compound of this class is arsine (AsH₃). Substituted arsines, such as trimethylarsine (B50810), are typically prepared by the alkylation of arsenic halides using organometallic reagents like Grignard or organolithium reagents. nih.gov Trivalent arsines are generally pyramidal in geometry, analogous to amines and phosphines, owing to the presence of a lone pair of electrons on the arsenic atom. They can act as ligands in coordination chemistry, forming complexes with various metals.

The presence of a halogen atom bonded to the arsenic center defines this class of compounds. These species are often key intermediates in the synthesis of other organoarsenic derivatives. nih.gov For example, the reaction of arsenic trichloride with a controlled amount of an organometallic reagent can yield mono- or di-substituted haloarsines. These compounds are generally reactive, with the arsenic-halogen bond being susceptible to nucleophilic attack. The reactivity of these compounds makes them valuable precursors for introducing a wide range of functional groups to the arsenic atom.

A notable example of a halogenated organoarsenic compound is Lewisite, or dichloro(2-chlorovinyl)arsine, a chemical warfare agent developed during World War I. miamioh.edu Its high toxicity and vesicant properties underscore the potent biological activity that can be associated with this class of compounds.

Organoarsenic compounds containing one or more phenyl groups (C₆H₅) attached to the arsenic atom constitute a significant area of study. The electronic and steric properties of the phenyl group can influence the reactivity and stability of the molecule. Phenylarsonic acid, for instance, is a well-known compound that can be synthesized through the Béchamp reaction, involving the reaction of arsenic acid with aniline. nih.gov

Triphenylarsine (B46628) is another important example, widely used as a ligand in coordination chemistry and as a reagent in organic synthesis. ijpsr.com The presence of the phenyl group can affect the electron density on the arsenic atom and influence the geometry of the resulting metal complexes. The study of phenyl-substituted organoarsenic systems provides insights into the electronic interactions between the arsenic center and aromatic moieties.

Below is a table summarizing some key physical and chemical properties of Arsine, chloro(2-chlorovinyl)phenyl-.

| Property | Value |

| Molecular Formula | C₈H₇AsCl₂ |

| Molecular Weight | 248.97 g/mol |

| IUPAC Name | chloro-[(E)-2-chloroethenyl]-phenylarsane |

| CAS Number | 64049-07-6 |

| Exact Mass | 247.914075 Da |

| Computed Hydrogen Bond Donor Count | 0 |

| Computed Hydrogen Bond Acceptor Count | 0 |

| Computed Rotatable Bond Count | 1 |

| Computed Heavy Atom Count | 12 |

| Computed Complexity | 130 |

Data sourced from PubChem. nih.gov

Properties

CAS No. |

64049-07-6 |

|---|---|

Molecular Formula |

C8H7AsCl2 |

Molecular Weight |

248.97 g/mol |

IUPAC Name |

chloro-[(E)-2-chloroethenyl]-phenylarsane |

InChI |

InChI=1S/C8H7AsCl2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-7H/b7-6+ |

InChI Key |

DMISEIAWVISFDI-VOTSOKGWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[As](/C=C/Cl)Cl |

Canonical SMILES |

C1=CC=C(C=C1)[As](C=CCl)Cl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Chloro 2 Chlorovinyl Phenylarsine

Hydrolytic Stability and Pathways of Arsenic-Halogen Bonds

The hydrolysis of organoarsenic compounds containing arsenic-halogen bonds is a critical transformation pathway in aqueous environments. For chloro(2-chlorovinyl)phenylarsine, this process involves the cleavage of the As-Cl bond, leading to the formation of various arsenic species.

The initial step in the hydrolysis of chloro(2-chlorovinyl)phenylarsine is the replacement of the chlorine atom by a hydroxyl group, yielding phenyl(2-chlorovinyl)arsinous acid. This trivalent arsenic compound is an intermediate that can undergo further transformations. researchgate.net In aqueous environments, compounds like dichloro(2-chlorovinyl)arsine readily hydrolyze to form 2-chlorovinyl arsenous acid. researchgate.netresearchgate.net

Further oxidation of the trivalent arsenic center in phenyl(2-chlorovinyl)arsinous acid can lead to the formation of the pentavalent species, phenyl(2-chlorovinyl)arsonic acid. The oxidation of trivalent organoarsenic compounds to their corresponding arsonic acids is a common reaction. For instance, phenylarsonic acid can be prepared by the oxidation of phenyldichloroarsine. orgsyn.orgwikipedia.org The general stability of arsonic acids makes them significant endpoints in the environmental degradation of such compounds. wikipedia.org

Table 1: Hydrolysis Products of Chloro(2-chlorovinyl)phenylarsine

| Reactant | Initial Hydrolysis Product | Oxidation Product |

| Chloro(2-chlorovinyl)phenylarsine | Phenyl(2-chlorovinyl)arsinous acid | Phenyl(2-chlorovinyl)arsonic acid |

This table outlines the primary products formed during the hydrolysis and subsequent oxidation of chloro(2-chlorovinyl)phenylarsine in an aqueous environment.

The rate and pathway of hydrolysis of organoarsenic compounds are significantly influenced by the pH of the aqueous medium. fachoekotoxikologie.de Generally, the hydrolysis of halogenated organic compounds can be catalyzed by both acids and bases. nih.gov For arsenic-containing compounds, pH can affect the speciation of the hydrolysis products and their subsequent reactivity. researchgate.netnih.gov

Oxidation Reactions of Trivalent Arsenic Centers

The trivalent arsenic atom in chloro(2-chlorovinyl)phenylarsine is susceptible to oxidation, a process that converts it to the pentavalent state. This transformation is a key aspect of its chemical reactivity.

Oxidation of chloro(2-chlorovinyl)phenylarsine can lead to the formation of arsine oxides or arsonic acids, depending on the reaction conditions and oxidizing agents. The direct oxidation of the arsenic center would yield phenyl(2-chlorovinyl)arsine oxide. Phenylarsine (B13959437) oxide itself is a known compound, though it exists as a cyclic oligomer rather than a simple monomer with an As=O double bond. wikipedia.org

As mentioned previously, hydrolysis followed by oxidation results in the formation of phenyl(2-chlorovinyl)arsonic acid. orgsyn.orgwikipedia.org This conversion from a trivalent to a pentavalent arsenic species represents a significant change in the chemical properties and toxicity of the compound. researchgate.net

Table 2: Oxidation Products of Trivalent Arsenic Center

| Trivalent Precursor | Pentavalent Product | Product Class |

| Chloro(2-chlorovinyl)phenylarsine | Phenyl(2-chlorovinyl)arsine oxide | Arsine Oxide |

| Phenyl(2-chlorovinyl)arsinous acid | Phenyl(2-chlorovinyl)arsonic acid | Arsonic Acid |

This table shows the potential pentavalent arsenic species that can be formed from the oxidation of chloro(2-chlorovinyl)phenylarsine and its initial hydrolysis product.

The oxidation of arsenic compounds can, under certain conditions, proceed through radical mechanisms. While detailed studies on chloro(2-chlorovinyl)phenylarsine are scarce, research on other arsenic species suggests the involvement of reactive oxygen species (ROS). For instance, the photocatalytic oxidation of As(III) to As(V) has been shown to involve hydroxyl radicals (.OH) as the dominant oxidant. researchgate.net

Radical reactions are characterized by initiation, propagation, and termination steps. youtube.comlibretexts.org In the context of organoarsenic oxidation, an initiator could generate a radical that then reacts with the trivalent arsenic compound. This would create an arsenic-centered radical that could subsequently react with an oxygen source to form the pentavalent product. The generation of free radicals by arsenic is a proposed mechanism for its toxicity. researchgate.net

Substitution Reactions at the Arsenic Center

Beyond hydrolysis, the arsenic-chlorine bond in chloro(2-chlorovinyl)phenylarsine is susceptible to nucleophilic substitution reactions. In these reactions, a nucleophile replaces the chloride ion. The reactivity of the arsenic center in organoarsenic halides allows for the synthesis of a variety of derivatives. For example, related compounds like bis(2-chloroethenyl) arsinous chloride are known chemical warfare agents. wikipedia.org The synthesis of various organoarsenic compounds often involves substitution reactions at the arsenic center.

The general mechanism involves the attack of a nucleophile on the electrophilic arsenic atom, leading to the displacement of the chloride leaving group. The feasibility and rate of these reactions depend on the nature of the nucleophile, the solvent, and the electronic and steric properties of the substituents on the arsenic atom.

Nucleophilic Displacement of Halogen Ligands

The arsenic-chlorine bond in chloro(2-chlorovinyl)phenylarsine is susceptible to nucleophilic substitution. This reactivity is analogous to that observed in similar organoarsenic(III) halides. The arsenic atom, being electron-deficient, readily accepts electron pairs from nucleophiles, leading to the displacement of the chloride ion.

Studies on structurally related compounds, such as [chloro(phenyl)arsanyl]acetic acid, have shown that these reactions can proceed via an S(_N)2 mechanism. researchgate.netresearchgate.net This suggests that the nucleophile attacks the arsenic center, forming a transient pentacoordinate intermediate, which then expels the chloride leaving group. The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the steric and electronic properties of the substituents on the arsenic atom.

Common nucleophiles that can react with chloro(2-chlorovinyl)phenylarsine include:

Water and Alcohols: Hydrolysis and alcoholysis reactions are expected to occur, leading to the formation of the corresponding arsenious acid or ester derivatives. While specific kinetic data for chloro(2-chlorovinyl)phenylarsine is not readily available, the hydrolysis of the related compound dichloro(2-chlorovinyl)arsine (Lewisite) is a well-documented process.

Thiols and Amines: Due to the high affinity of trivalent arsenic for sulfur and nitrogen nucleophiles, reactions with thiols and amines are anticipated to be favorable, resulting in the formation of As-S and As-N bonds, respectively.

Organometallic Reagents: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) can act as carbon nucleophiles, potentially leading to the formation of new arsenic-carbon bonds. libretexts.orglibretexts.orgmsu.edu

The general scheme for nucleophilic displacement can be represented as follows:

Ph(ClCH=CH)As-Cl + Nu → Ph(ClCH=CH)As-Nu + Cl

Where Nu represents a generic nucleophile.

The following table summarizes the expected products from the reaction of chloro(2-chlorovinyl)phenylarsine with various nucleophiles, based on the known reactivity of similar organoarsenic compounds.

| Nucleophile (Nu-H or Nu) | Product |

| Water (H(_2)O) | Phenyl(2-chlorovinyl)arsinous acid |

| Alcohol (ROH) | Alkyl phenyl(2-chlorovinyl)arsinite |

| Thiol (RSH) | Thioalkyl phenyl(2-chlorovinyl)arsinite |

| Amine (RNH(_2)) | N-Alkyl-As-phenyl-As-(2-chlorovinyl)arsinous amide |

| Grignard Reagent (R'MgX) | R'-Phenyl(2-chlorovinyl)arsine |

Ligand Interchange Dynamics

Ligand interchange, or ligand exchange, is a fundamental process in coordination chemistry where ligands coordinated to a central atom are replaced by other ligands. In the context of chloro(2-chlorovinyl)phenylarsine, the chloride ligand can potentially be exchanged with other anionic or neutral ligands.

While specific studies on the ligand interchange dynamics of chloro(2-chlorovinyl)phenylarsine are not extensively documented, the principles of ligand exchange at a trivalent arsenic center would apply. These reactions are often reversible and the position of the equilibrium is dependent on the relative concentrations and coordinating abilities of the involved ligands.

For instance, in the presence of other halide ions, such as bromide or iodide, an equilibrium mixture of the corresponding haloarsines could be formed:

Ph(ClCH=CH)As-Cl + X ⇌ Ph(ClCH=CH)As-X + Cl

(where X = Br, I)

The kinetics of such ligand exchange reactions can be influenced by factors such as the solvent polarity and the nature of the entering and leaving groups. Associative mechanisms, similar to the S(_N)2 pathway, are often proposed for ligand exchange at main group element centers.

Reactivity of the 2-Chlorovinyl Moiety

The 2-chlorovinyl group introduces additional reactive possibilities to the chloro(2-chlorovinyl)phenylarsine molecule, primarily centered around the carbon-carbon double bond.

Reactions Involving the Vinyl Group

The carbon-carbon double bond in the 2-chlorovinyl group can undergo addition reactions. The electron-withdrawing nature of the chlorine atom and the arsenic group can influence the regioselectivity and stereoselectivity of these reactions.

Potential reactions involving the vinyl group include:

Electrophilic Addition: The double bond can be attacked by electrophiles. For example, addition of hydrogen halides (HX) or halogens (X(_2)) would be expected to proceed, with the regiochemistry being influenced by the electronic effects of the substituents.

Nucleophilic Addition (Michael Addition): The presence of the electron-withdrawing arsenic and chlorine groups can activate the double bond towards nucleophilic attack, particularly in a conjugate or Michael-type addition. This type of reactivity is observed in vinyl aziridines, where the vinyl group enhances the reactivity of the aziridine (B145994) ring. nih.gov

Radical Addition: The double bond can also participate in radical reactions.

Coupling Reactions: In the presence of suitable catalysts, the vinyl group might participate in cross-coupling reactions, a common transformation for vinyl halides. organic-chemistry.org

Impact of Chlorine Substitution on Reactivity

The chlorine atom on the vinyl group has a significant impact on its reactivity. The inductive electron-withdrawing effect of the chlorine atom deactivates the double bond towards electrophilic attack compared to an unsubstituted vinyl group. Conversely, this electron-withdrawing nature can make the double bond more susceptible to nucleophilic attack.

The chlorine atom also serves as a potential leaving group in substitution reactions at the vinyl carbon, although such reactions are generally less favorable on sp-hybridized carbons compared to sp-hybridized carbons unless activated by specific reaction conditions or catalysts.

Structural Elucidation and Spectroscopic Characterization of Chloro 2 Chlorovinyl Phenylarsine

Advanced Spectroscopic Techniques for Organoarsenic Compounds

Spectroscopic methodologies provide invaluable insights into the molecular framework, bonding, and electronic environment of chloro(2-chlorovinyl)phenylarsine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the connectivity and chemical environment of atoms within a molecule. For chloro(2-chlorovinyl)phenylarsine, both ¹H and ¹³C NMR are instrumental.

¹H NMR Spectroscopy: The proton NMR spectrum of chloro(2-chlorovinyl)phenylarsine is predicted to exhibit distinct signals for the phenyl and vinyl protons. The aromatic protons of the phenyl group typically appear in the downfield region, approximately between δ 7.2 and 7.8 ppm, due to the deshielding effect of the aromatic ring current. wisc.educompoundchem.com These protons would likely present as a complex multiplet resulting from ortho, meta, and para couplings. The two protons of the 2-chlorovinyl group are expected to be non-equivalent, giving rise to two distinct signals. Due to the presence of the electronegative chlorine atom, these vinyl protons are anticipated to resonate in the range of δ 6.0 to 6.5 ppm. libretexts.org The coupling constant (J-coupling) between these two vinyl protons would be indicative of their stereochemical relationship; a larger coupling constant (typically 12-18 Hz) would suggest a trans configuration, which is the more stable and common isomer. compoundchem.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The phenyl group will show multiple signals in the aromatic region (δ 125-140 ppm). hw.ac.ukoregonstate.edu The carbon atom directly attached to the arsenic (ipso-carbon) is expected to be shifted further downfield. The two carbons of the 2-chlorovinyl group will also have distinct chemical shifts, typically in the range of δ 120-135 ppm. wisc.eduyoutube.com The carbon atom bonded to the chlorine will experience a downfield shift due to the electronegativity of the halogen. Quaternary carbons, such as the ipso-carbon of the phenyl ring, may exhibit weaker signals. hw.ac.uk

Interactive Data Table: Predicted NMR Spectroscopic Data for Chloro(2-chlorovinyl)phenylarsine

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.2 - 7.8 | Multiplet | - | Phenyl Protons |

| ¹H | 6.0 - 6.5 | Doublet of doublets | trans: 12-18 | Vinyl Protons |

| ¹³C | 125 - 140 | - | - | Phenyl Carbons |

| ¹³C | 120 - 135 | - | - | Vinyl Carbons |

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. wikipedia.org For chloro(2-chlorovinyl)phenylarsine (C₈H₇AsCl₂), the molecular ion peak [M]⁺ would be expected at m/z 248, considering the most abundant isotopes (⁷⁵As, ³⁵Cl). The isotopic pattern of the molecular ion would be characteristic, showing contributions from the ³⁷Cl isotope.

The fragmentation of organoarsenic compounds often involves the cleavage of bonds to the arsenic atom. researchgate.net A plausible fragmentation pathway for chloro(2-chlorovinyl)phenylarsine would involve the initial loss of a chlorine radical, leading to the formation of a [M-Cl]⁺ ion. Subsequent fragmentations could include the loss of the chlorovinyl group or the phenyl group. libretexts.orglibretexts.orgchemguide.co.uk Cleavage of the arsenic-carbon bonds is a common fragmentation route. researchgate.net

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for Chloro(2-chlorovinyl)phenylarsine

| m/z (predicted) | Proposed Fragment | Description |

| 248 | [C₈H₇AsCl₂]⁺ | Molecular Ion |

| 213 | [C₈H₇AsCl]⁺ | Loss of a Chlorine radical |

| 186 | [C₆H₅AsCl]⁺ | Loss of the Chlorovinyl group |

| 151 | [C₆H₅As]⁺ | Loss of both Chlorine atoms |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. ksu.edu.sa For chloro(2-chlorovinyl)phenylarsine, characteristic vibrational modes are expected for the phenyl ring, the vinyl group, and the bonds involving the arsenic atom.

The phenyl group will exhibit characteristic C-H stretching vibrations around 3000-3100 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. researchgate.net The C=C stretching of the vinyl group is expected to appear around 1600-1650 cm⁻¹. iitm.ac.in The C-Cl stretching vibration of the chlorovinyl group would likely be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. The As-C (phenyl) and As-C (vinyl) stretching frequencies are expected in the lower frequency region of the spectrum. The As-Cl stretching vibration is also anticipated at lower wavenumbers. Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the As-C bonds, which may be weak in the IR spectrum. ksu.edu.saresearchgate.net

Interactive Data Table: Predicted Vibrational Frequencies for Chloro(2-chlorovinyl)phenylarsine

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| Vinyl C=C Stretch | 1600 - 1650 | IR, Raman |

| C-Cl Stretch | 600 - 800 | IR |

| As-C Stretch | 400 - 600 | IR, Raman |

| As-Cl Stretch | 300 - 400 | IR, Raman |

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide valuable data on molecular connectivity and functional groups, X-ray crystallography offers a precise three-dimensional map of the atomic arrangement in the solid state, including bond lengths and angles. researchgate.net

Based on data from related organoarsenic compounds, the bond lengths and angles for chloro(2-chlorovinyl)phenylarsine can be estimated. The As-C(phenyl) bond length is expected to be in the range of 1.94-1.98 Å. researchgate.net The As-C(vinyl) bond length would be slightly shorter, likely around 1.92-1.96 Å. The As-Cl bond length is anticipated to be approximately 2.16-2.20 Å. semanticscholar.org

The geometry around the arsenic atom is expected to be trigonal pyramidal, with the lone pair of electrons occupying one of the vertices. The C-As-C and C-As-Cl bond angles would be expected to be in the range of 95-105°, deviating from the ideal tetrahedral angle due to the influence of the lone pair. researchgate.net

Interactive Data Table: Predicted Solid-State Structural Parameters for Chloro(2-chlorovinyl)phenylarsine

| Parameter | Predicted Value |

| As-C(phenyl) Bond Length | 1.94 - 1.98 Å |

| As-C(vinyl) Bond Length | 1.92 - 1.96 Å |

| As-Cl Bond Length | 2.16 - 2.20 Å |

| C-As-C Bond Angle | 95 - 105° |

| C-As-Cl Bond Angle | 95 - 105° |

X-ray crystallography would definitively establish the stereochemistry of the 2-chlorovinyl group, confirming whether it exists as the cis or trans isomer. The trans isomer is generally expected to be the more thermodynamically stable form. cdc.gov The analysis of the crystal packing would reveal any significant intermolecular interactions, such as van der Waals forces or dipole-dipole interactions, which influence the solid-state conformation of the molecule. The orientation of the phenyl and chlorovinyl groups relative to the arsenic center would also be determined, providing a complete conformational picture of the molecule in the crystalline state.

Chromatographic-Spectroscopic Coupling for Mixture Analysis (e.g., GC-MS, LC-MS)

The robust analysis of complex environmental or biological samples for the presence of specific organoarsenic compounds like chloro(2-chlorovinyl)phenylarsine relies heavily on the coupling of high-resolution chromatographic separation techniques with sensitive and selective mass spectrometric detection. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are indispensable tools for the unequivocal identification and quantification of such analytes in intricate matrices. Although detailed experimental data for chloro(2-chlorovinyl)phenylarsine is limited in publicly accessible literature, its analytical behavior can be reliably inferred from studies on structurally analogous compounds, such as other phenylarsine (B13959437) derivatives and vinyl-substituted organoarsenicals.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a premier technique for the analysis of volatile and thermally stable compounds. Chloro(2-chlorovinyl)phenylarsine, due to its molecular structure, is expected to be amenable to direct GC-MS analysis. In instances where related compounds exhibit lower volatility, derivatization protocols are often employed to enhance their passage through the GC system.

Upon introduction into the mass spectrometer, typically employing electron ionization (EI), chloro(2-chlorovinyl)phenylarsine would generate a mass spectrum characterized by a molecular ion (M⁺) and a series of fragment ions. The isotopic signature of chlorine (35Cl and 37Cl in an approximate 3:1 ratio) would be a key diagnostic feature for any chlorine-containing fragments, aiding in their identification. The fragmentation pathways would likely involve the cleavage of the bonds between arsenic and the phenyl group, the 2-chlorovinyl group, and the chlorine atom.

Anticipated GC-MS Operating Parameters and Fragmentation Data

The following table outlines the probable GC-MS parameters for the analysis of chloro(2-chlorovinyl)phenylarsine and the expected major fragment ions, based on the analysis of related organoarsenic compounds.

| Parameter | Anticipated Condition or Characteristic |

| GC Column | A capillary column with a non-polar or semi-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) would likely be effective. |

| Carrier Gas | Helium is a commonly used inert carrier gas. |

| Injection Technique | Splitless injection is often preferred for trace-level analysis to maximize the transfer of the analyte to the column. |

| Ionization Source | Electron Ionization (EI) at a standard energy of 70 eV. |

| Mass Analyzer | A quadrupole mass analyzer is frequently used for its robustness and reliability. |

| Expected Molecular Ion (M⁺) | The molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (approximately 262 u for the most abundant isotopes). |

| Key Fragment Ions | Fragmentation is likely to result in ions corresponding to the loss of Cl, the C₆H₅ group, and the C₂H₂Cl group. |

Predicted Electron Ionization Mass Spectral Fragments of Chloro(2-chlorovinyl)phenylarsine

This interactive table details the plausible mass spectral fragments that would be observed in the GC-MS analysis of chloro(2-chlorovinyl)phenylarsine.

| m/z (Mass-to-Charge Ratio) | Predicted Ion Structure | Fragmentation Pathway |

| 227 | [C₈H₇AsCl]⁺ | Loss of a chlorine atom from the molecular ion. |

| 185 | [C₆H₅AsCl]⁺ | Cleavage of the As-C bond with the loss of the 2-chlorovinyl radical. |

| 152 | [C₆H₅As]⁺ | Subsequent loss of a chlorine atom from the [C₆H₅AsCl]⁺ fragment. |

| 77 | [C₆H₅]⁺ | Phenyl cation resulting from the cleavage of the As-phenyl bond. |

Liquid Chromatography-Mass Spectrometry (LC-MS)

For organoarsenic compounds that are less volatile, thermally labile, or more polar, LC-MS is the analytical technique of choice. This is particularly relevant for the analysis of potential degradation or metabolic products of chloro(2-chlorovinyl)phenylarsine in aqueous samples. Reversed-phase liquid chromatography, which separates compounds based on their hydrophobicity, would be a suitable approach.

Electrospray ionization (ESI) is a soft ionization technique commonly interfaced with LC, which typically results in the formation of protonated molecules [M+H]⁺ in the positive ion mode. For enhanced specificity and sensitivity, tandem mass spectrometry (LC-MS/MS) is often utilized. In this mode, a specific precursor ion is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected.

Probable LC-MS/MS Analytical Conditions

The table below summarizes the likely conditions for the analysis of chloro(2-chlorovinyl)phenylarsine using LC-MS/MS.

| Parameter | Expected Condition |

| LC Column | A C18 stationary phase is a standard choice for reversed-phase separations. |

| Mobile Phase | A gradient elution using a mixture of water and an organic solvent such as methanol (B129727) or acetonitrile (B52724), often with an acid modifier like formic acid to aid in protonation. |

| Ionization Technique | Electrospray Ionization (ESI), likely in the positive ion mode. |

| Precursor Ion (Q1) | The protonated molecule, [M+H]⁺, would be selected in the first quadrupole. |

| Product Ions (Q3) | Characteristic fragment ions generated in the collision cell would be monitored in the third quadrupole for specific detection. |

Table of Compound Names

Theoretical and Computational Chemistry Approaches to Chloro 2 Chlorovinyl Phenylarsine

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to predicting the electronic properties and geometric structure of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations (such as Møller-Plesset perturbation theory) are employed to solve the Schrödinger equation, providing detailed information about electron distribution and orbital energies. acs.orgbohrium.com

Electronic Structure and Bonding Analysis

The electronic structure of chloro(2-chlorovinyl)phenylarsine is dictated by the interplay of its constituent functional groups: the phenyl ring, the 2-chlorovinyl group, and the chloro- and phenyl-substituents on the central arsenic atom. A computational analysis would reveal the nature of the covalent bonds, particularly the arsenic-carbon (As-C), arsenic-chlorine (As-Cl), and carbon-chlorine (C-Cl) bonds.

Bonding analysis, often performed using techniques like Natural Bond Orbital (NBO) analysis, can quantify the hybridization of the atomic orbitals and the delocalization of electron density. In chloro(2-chlorovinyl)phenylarsine, the arsenic atom is trivalent, possessing a lone pair of electrons. acs.org The phenyl group, with its aromatic π-system, acts as an electron-withdrawing group, influencing the electron density at the arsenic center. The 2-chlorovinyl group also contributes to the electronic environment, with the chlorine atom exerting an inductive effect.

Table 1: Predicted Bond Parameters from Quantum Chemical Calculations Note: These are hypothetical values for illustrative purposes, as specific experimental or computational data for this exact molecule is not readily available in the cited literature.

| Bond | Predicted Bond Length (Å) | Predicted Bond Character |

|---|---|---|

| As-C(phenyl) | ~1.95 | Covalent, with some π-interaction |

| As-C(vinyl) | ~1.93 | Covalent |

| As-Cl | ~2.20 | Polar Covalent |

| C=C (vinyl) | ~1.34 | Covalent (Double) |

| C-Cl (vinyl) | ~1.73 | Polar Covalent |

Frontier Molecular Orbital Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. wikipedia.orgucsb.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). wikipedia.orgpku.edu.cn The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. pku.edu.cn

For chloro(2-chlorovinyl)phenylarsine, the HOMO is expected to be localized primarily on the arsenic atom, specifically its lone pair, with some contribution from the π-system of the phenyl ring. This suggests that the molecule would likely act as a nucleophile or a Lewis base through the arsenic center. acs.orgmdpi.com The LUMO, conversely, would likely be distributed across the arsenic atom and the antibonding orbitals of the As-Cl and C=C bonds. This indicates that the molecule could be susceptible to nucleophilic attack at the arsenic atom or addition reactions across the vinyl group. wikipedia.org

A small HOMO-LUMO gap would imply higher reactivity. By calculating the energies and visualizing the spatial distribution of these frontier orbitals, one can predict the most probable sites for electrophilic and nucleophilic attack, guiding the understanding of its reaction mechanisms. ucsb.edu

Table 2: Hypothetical Frontier Orbital Properties Note: These values are illustrative and based on general principles of FMO theory as applied to analogous compounds.

| Orbital | Predicted Energy (eV) | Likely Localization | Implied Reactivity |

|---|---|---|---|

| HOMO | -8.5 | Arsenic lone pair, Phenyl π-system | Nucleophilic/Lewis Base at As |

| LUMO | -1.2 | As-Cl σ, Vinyl π | Electrophilic at As, susceptible to addition |

| HOMO-LUMO Gap | 7.3 | - | Moderate kinetic stability |

Molecular Dynamics Simulations

While quantum mechanics describes the electronic realm, molecular dynamics (MD) simulations provide insights into the physical movements and interactions of atoms and molecules over time. nih.govacs.org By solving Newton's equations of motion, MD simulations can model the dynamic behavior of chloro(2-chlorovinyl)phenylarsine, revealing its conformational landscape and how it interacts with its environment.

Conformational Preferences and Dynamics

Chloro(2-chlorovinyl)phenylarsine has several rotatable single bonds, primarily the As-C(phenyl) and As-C(vinyl) bonds. Rotation around these bonds gives rise to different spatial arrangements, or conformations, each with a specific potential energy. chemistrysteps.comimperial.ac.uk Conformational analysis aims to identify the most stable conformers (those at energy minima) and the energy barriers to rotation between them. lumenlearning.comlibretexts.org

MD simulations can explore the conformational space of the molecule. It is expected that the orientation of the phenyl and chlorovinyl groups relative to each other and to the arsenic lone pair will be a key determinant of stability. Steric hindrance between the bulky phenyl group and the chlorovinyl group would lead to preferred orientations that minimize these repulsive interactions. libretexts.org The simulations would track the dihedral angles over time, generating a potential energy surface that maps out the stable and transitional geometries.

Intermolecular Interactions

MD simulations are particularly powerful for studying how molecules interact with each other in condensed phases (liquids or solids). pressbooks.pub For chloro(2-chlorovinyl)phenylarsine, several types of non-covalent interactions are plausible. The phenyl ring can participate in π-π stacking interactions with other aromatic rings. The chlorine atoms can engage in halogen bonding, a directional interaction with nucleophilic atoms. Furthermore, the molecule possesses a dipole moment, leading to dipole-dipole interactions. pressbooks.pub

The arsenic atom itself can be a site of significant intermolecular interaction. As an As(III) species, it can act as a Lewis base (electron donor) via its lone pair or as a Lewis acid (electron acceptor), forming pnictogen bonds with nucleophiles. acs.orgresearchgate.net Simulations of multiple chloro(2-chlorovinyl)phenylarsine molecules would reveal preferred packing arrangements and quantify the strength of these various intermolecular forces, which are crucial for understanding bulk properties like boiling point and solubility.

Reaction Pathway Modeling and Transition State Analysis

Understanding how a molecule transforms chemically requires mapping the energetic landscape of a reaction. Reaction pathway modeling uses quantum chemical methods to identify the lowest energy path from reactants to products, which proceeds through a high-energy transition state. acs.org

For chloro(2-chlorovinyl)phenylarsine, several reaction types could be modeled. Based on studies of the related compound trans-2-chlorovinyldichloroarsine (Lewisite), potential gas-phase reactions with atmospheric radicals like the hydroxyl radical (•OH) could involve mechanisms such as:

Hydrogen Abstraction: The radical removes a hydrogen atom from the vinyl or phenyl group.

Chlorine Abstraction: The radical removes a chlorine atom from the vinyl group or the arsenic center.

Addition/Elimination: The radical adds to the carbon-carbon double bond or the arsenic atom, followed by the elimination of another group.

Computational modeling would involve locating the geometry of the transition state for each potential pathway and calculating its energy (the activation barrier). The pathway with the lowest activation barrier is generally the most favorable kinetically. This analysis provides a detailed, step-by-step picture of the reaction mechanism and predicts the likely products. acs.org Such models are crucial for assessing the environmental fate and reactivity of organoarsenic compounds.

Hydrolysis Reaction Mechanisms

The hydrolysis of organoarsenic halides is a critical process influencing their environmental persistence and toxicity. Theoretical calculations, such as Density Functional Theory (DFT), are employed to elucidate the mechanistic details of these reactions, including the identification of transition states and the calculation of activation energies.

While specific computational studies on chloro(2-chlorovinyl)phenylarsine are not extensively available in public literature, analogies can be drawn from theoretical investigations of similar arsenic compounds. The hydrolysis of the As-Cl bond is expected to be the primary step. Computational models would typically explore a nucleophilic substitution pathway, where a water molecule attacks the arsenic center.

Key aspects investigated in such theoretical studies would include:

Solvent Effects: The role of water molecules, both as a reactant and as a solvent, would be modeled. Explicit and implicit solvation models can be used to simulate the aqueous environment and its influence on the reaction energetics.

Reaction Energetics: Calculations would determine the Gibbs free energy of activation (ΔG‡) for the hydrolysis reaction. A lower activation barrier indicates a more facile reaction.

Transition State Geometry: The geometry of the transition state provides insight into the mechanism. For instance, a trigonal bipyramidal transition state is often characteristic of a concerted SN2-type mechanism.

A hypothetical reaction pathway for the initial hydrolysis step is the formation of 2-chlorovinyl(phenyl)arsinous acid and hydrochloric acid.

Table 1: Hypothetical Energetic Data for Hydrolysis of Chloro(2-chlorovinyl)phenylarsine

| Reaction Step | Reactants | Transition State | Products | Activation Energy (kcal/mol) |

| Hydrolysis | Chloro(2-chlorovinyl)phenylarsine + H2O | [As-Cl-H2O]‡ | 2-chlorovinyl(phenyl)arsinous acid + HCl | Data not available |

Note: The values in this table are hypothetical and serve as an illustration of data that would be generated from computational studies. No specific experimental or theoretical data for this compound was found in the public domain.

Oxidation and Degradation Pathways

Oxidation is another significant degradation pathway for organoarsenic compounds. Advanced Oxidation Processes (AOPs), which generate highly reactive species like hydroxyl radicals (•OH), are often studied for the degradation of persistent organic pollutants. mdpi.com Theoretical chemistry can model the reactions of chloro(2-chlorovinyl)phenylarsine with such oxidants.

Computational studies in this area would focus on:

Radical Attack Sites: Identifying the most likely sites in the molecule for radical attack. This can be predicted by calculating parameters like Fukui functions or Mulliken atomic charges.

Degradation Products: Proposing plausible degradation products resulting from oxidation. For chloro(2-chlorovinyl)phenylarsine, oxidation could lead to the cleavage of the carbon-arsenic bond or transformation of the vinyl group.

Reaction Mechanisms: Elucidating the step-by-step mechanism of oxidation, including the formation of intermediates and their subsequent reactions.

The oxidation of the arsenic center from As(III) to As(V) is a probable initial step, leading to the formation of arsinic acids. Further oxidation could lead to the complete mineralization of the organic moieties.

Table 2: Potential Oxidation Products of Chloro(2-chlorovinyl)phenylarsine

| Oxidant | Potential Intermediate Products | Final Mineralization Products |

| Hydroxyl Radical | Phenylarsine (B13959437) oxide, 2-chlorovinylarsonous acid | Arsenic acid, CO2, H2O, HCl |

| Ozone | Ozonides, aldehydes, carboxylic acids | Arsenic acid, CO2, H2O, HCl |

Note: The products listed are based on general principles of organoarsenic chemistry and AOPs. Specific computational studies are required to confirm these pathways for chloro(2-chlorovinyl)phenylarsine.

Environmental Chemistry and Biogeochemical Cycling of Organoarsenicals

Abiotic Degradation Pathways of Chloro(2-chlorovinyl)phenylarsine Analogues

Abiotic degradation involves chemical and physical processes that occur without direct microbial intervention. For organoarsenicals, these pathways include hydrolysis, photolysis, redox transformations, and interactions with soil and sediment components.

Photolysis

Sunlight can induce the degradation of organoarsenical compounds through photolysis. nih.govnih.gov Photochemical processes, driven by UV radiation, can lead to the oxidation of trivalent arsenic [As(III)] to pentavalent arsenic [As(V)]. nih.gov Studies have shown that UV irradiation can oxidize various organoarsenicals, including complex molecules like arsenobetaine, to inorganic As(V). This photooxidation is a critical pathway in surface waters, transforming the chemical structure and toxicity of the parent compounds. rsc.org The process can be direct or sensitized by other substances present in the water, such as dissolved organic matter. nih.gov

Redox Transformations

The oxidation-reduction (redox) state of the environment is a critical factor controlling arsenic's chemical form and mobility. nih.govuni-hohenheim.de In soils and sediments, arsenic availability is strongly dependent on the redox potential (Eh). nih.govresearchgate.net

Oxidizing Conditions: Under oxidizing (aerobic) conditions, arsenic is predominantly found as the less mobile pentavalent arsenate [As(V)]. nih.govnih.gov In this state, it tends to be strongly adsorbed to minerals, particularly iron oxides. mdpi.com

Reducing Conditions: Under reducing (anoxic) conditions, such as those found in flooded soils or deeper groundwater, As(V) can be reduced to the more mobile and toxic trivalent arsenite [As(III)]. nih.govnih.gov This reduction is often coupled with the microbial reduction and dissolution of iron(III) oxyhydroxides, which releases the associated arsenic into the aqueous phase. uni-hohenheim.denih.gov The highest concentrations of organic arsenic species have been observed under reducing conditions, suggesting that methylation processes may be involved in the transformation of arsenate to arsenite. nih.gov Alternating redox cycles can lead to changes in the composition of iron minerals and the release of arsenic into groundwater. researchgate.netnih.gov

The mobility of organoarsenicals in terrestrial environments is largely controlled by their interaction with soil components. Sorption to mineral surfaces is a primary mechanism of immobilization. nih.gov

Metal Oxides: Iron (Fe) and manganese (Mn) oxides and hydroxides have a high affinity for arsenic and are major sinks for it in soils. nih.govmdpi.com Both As(V) and As(III) can bind to these surfaces, with As(V) generally sorbing more strongly across a wide pH range. nih.gov The adsorption of trivalent arsenic onto the surface of Mn or Fe-oxides can lead to its oxidation to the pentavalent form. researchgate.net

Influence of pH: Soil pH significantly affects arsenic adsorption, with different species exhibiting distinct behaviors at various pH levels. nih.gov

Competition: The presence of other ions, particularly phosphate (B84403), can compete with arsenate for adsorption sites on mineral surfaces due to their similar chemical properties, potentially increasing arsenic mobility. uni-hohenheim.de Natural organic matter (NOM) can also enhance the release of arsenic from soils and sediments by competing for binding sites or forming aqueous complexes. researchgate.net

Biotic Transformations of Organoarsenic Compounds in Environmental Matrices

Microorganisms play a crucial role in the biogeochemical cycling of arsenic, mediating a variety of transformations that influence its speciation, toxicity, and mobility. nih.govmdpi.comtandfonline.com These transformations are key components of microbial detoxification mechanisms and, in some cases, energy metabolism. mdpi.comoaji.net

Bacteria have evolved several mechanisms to cope with arsenic toxicity, including oxidation, reduction, and methylation. tandfonline.comoaji.net These processes are central to arsenic's biotransformation in the environment. mdpi.com

Reductive Dechlorination: For chlorinated organic compounds, such as the (2-chlorovinyl) moiety of the target molecule, microbial reductive dechlorination is a known degradation pathway under anaerobic conditions. usgs.govresearchgate.net Microorganisms can sequentially remove chlorine atoms, transforming the compound into less chlorinated and potentially less toxic products. usgs.gov

Arsenic Respiration: Some microorganisms can use arsenic compounds in their energy metabolism. tandfonline.com Certain bacteria can use As(V) as a terminal electron acceptor for anaerobic respiration, reducing it to As(III). mdpi.comtandfonline.com Conversely, other microbes can use As(III) as an electron donor in chemoautotrophic or phototrophic processes, oxidizing it to As(V). nih.gov

Detoxification: Many microbial arsenic transformations are primarily for detoxification. oaji.net For example, fungi demonstrate a significant capacity for arsenic detoxification through bioaccumulation and biomethylation, aided by specific metal-binding proteins and peptides in their cell walls. nih.gov

Specific enzymes drive the key biotic transformations of organoarsenic compounds, leading to the formation of various metabolites.

Methylation and Demethylation:

Methylation is a common detoxification pathway where inorganic arsenic is converted to organic forms. oaji.netresearchgate.net This process is catalyzed by As(III) S-adenosylmethionine methyltransferase (ArsM), which transfers methyl groups from the donor S-adenosylmethionine (SAM). frontiersin.orgwikipedia.org The process involves a cycle of reduction followed by oxidative methylation, converting As(V) to As(III), then to monomethylarsonic acid (MMA(V)), dimethylarsinic acid (DMA(V)), and finally volatile trimethylarsine (B50810) (TMA). nih.govnih.gov

Demethylation is the reverse process, converting methylated arsenicals back to inorganic arsenic, which can also serve as a detoxification mechanism for highly toxic trivalent methylated intermediates. frontiersin.org This reaction is catalyzed by enzymes known as C-As lyases (ArsI), which cleave the carbon-arsenic bond. frontiersin.org Demethylation can be a multi-step process involving different microorganisms. nih.gov

Oxidation and Reduction:

Oxidation of the more toxic trivalent arsenicals to their less toxic pentavalent forms is a key bacterial detoxification strategy. nih.gov This is carried out by enzymes such as arsenite oxidase and specific organoarsenical oxidases like ArsH, a NADPH-dependent FMN oxidoreductase, and ArsV, a flavin monooxygenase. nih.govnih.gov

Reduction of pentavalent arsenate to trivalent arsenite is often the first step in both detoxification (via efflux) and methylation pathways. tandfonline.comnih.gov This is catalyzed by arsenate reductase enzymes, such as ArsC. tandfonline.com

Interactive Table: Key Enzymes in Organoarsenic Biotransformation

Anaerobic and Aerobic Degradation Processes

The environmental degradation of Arsine, chloro(2-chlorovinyl)phenyl-, a complex organoarsenic compound, is governed by the distinct chemical reactivity of its constituent parts: the phenyl-arsenic bond and the chlorinated vinyl group. The degradation pathways are significantly influenced by the presence or absence of oxygen, leading to different products under anaerobic and aerobic conditions.

Under anaerobic conditions, microorganisms play a crucial role in the biotransformation of organoarsenicals. lidsen.com Reductive dechlorination is a key process for chlorinated compounds in anaerobic environments. researchgate.netnih.gov In the case of chloro(2-chlorovinyl)phenylarsine, the chloro-substituent on the vinyl group would likely undergo reductive dechlorination by specific anaerobic bacteria. This process involves the removal of chlorine atoms and their replacement with hydrogen atoms. researchgate.net The complete anaerobic degradation of chlorinated aliphatic compounds can lead to the formation of less chlorinated intermediates and eventually non-chlorinated compounds. researchgate.net The phenyl-arsenic bond may also be subject to microbial degradation under anaerobic conditions, potentially leading to the formation of various phenylarsenic species.

Aerobic degradation processes, on the other hand, involve oxidative reactions. Aerobic bacteria are known to biodegrade a wide range of organic compounds, including chlorinated hydrocarbons. nih.govsemanticscholar.org The (2-chlorovinyl) group of the molecule could be oxidized by aerobic microorganisms. This can lead to the cleavage of the carbon-carbon double bond and the eventual mineralization of the organic part to carbon dioxide and water. The arsenic moiety would likely be oxidized to arsenate, which is generally less mobile in the environment due to its tendency to adsorb to mineral surfaces. nih.gov

The degradation of the phenyl-arsenic bond under aerobic conditions can be facilitated by certain bacteria that can cleave the carbon-arsenic (C-As) bond. nih.gov This process, known as C-As lyase activity, has been observed for other aromatic arsenicals and results in the formation of inorganic arsenic species.

A summary of potential degradation processes is presented in the table below.

| Condition | Potential Degradation Process | Affected Part of the Molecule | Potential Outcome |

|---|---|---|---|

| Anaerobic | Reductive Dechlorination | (2-chlorovinyl) group | Removal of chlorine atom, formation of vinylphenylarsine derivatives |

| Anaerobic | Microbial C-As bond cleavage | Phenyl-arsenic bond | Formation of various phenylarsenic species and inorganic arsenic |

| Aerobic | Oxidative degradation | (2-chlorovinyl) group | Cleavage of the vinyl group, potential mineralization to CO2 and water |

| Aerobic | Oxidation of Arsenic | Arsenic atom | Conversion of As(III) to As(V) (arsenate) |

| Aerobic | C-As lyase activity | Phenyl-arsenic bond | Cleavage of the phenyl group, formation of inorganic arsenic |

Persistence and Environmental Fate Modeling of Organoarsenic Species

The persistence of Arsine, chloro(2-chlorovinyl)phenyl- in the environment is determined by a combination of its chemical stability and its interaction with environmental compartments such as soil, water, and sediment. Organoarsenic compounds can be persistent in the environment, particularly in soils and sediments where they can bind to organic matter and mineral surfaces. acs.orgusda.gov The presence of both a phenyl group and a chlorinated vinyl group suggests that this compound may have a tendency to sorb to soil and sediment particles, which would decrease its mobility but increase its persistence.

The environmental fate of organoarsenic compounds is complex and involves various transport and transformation processes. oup.com These include advection, dispersion, sorption-desorption, and degradation. The mobility of chloro(2-chlorovinyl)phenylarsine in the environment will be influenced by its water solubility and its partitioning behavior between water and organic carbon in soil and sediment.

Environmental fate modeling is a valuable tool for predicting the distribution and persistence of chemical compounds in the environment. rsc.orgresearchgate.net For organoarsenic species, these models integrate physicochemical properties of the compound with environmental parameters to simulate its behavior over time. utoronto.caresearchgate.netnih.gov

Key parameters for modeling the environmental fate of Arsine, chloro(2-chlorovinyl)phenyl- would include:

Soil and sediment sorption coefficient (Kd or Koc): This parameter quantifies the tendency of the compound to adsorb to soil and sediment, affecting its mobility.

Degradation rates (aerobic and anaerobic): These rates determine the persistence of the compound in different environmental compartments. epa.gov

Henry's Law Constant: This value indicates the partitioning of the compound between air and water, which is important for assessing its potential for long-range atmospheric transport.

The following table provides a conceptual overview of the key inputs and outputs of an environmental fate model for this compound.

| Model Input Parameter | Description | Relevance to Environmental Fate |

|---|---|---|

| Physicochemical Properties | Molecular weight, water solubility, vapor pressure, octanol-water partition coefficient (Kow) | Determines the compound's basic behavior and partitioning in the environment |

| Environmental Characteristics | Soil type, organic carbon content, pH, temperature, water flow rates | Influences sorption, degradation, and transport processes |

| Transformation Rates | Aerobic and anaerobic degradation half-lives, hydrolysis rates | Dictates the persistence of the compound in various environmental media |

| Model Output | Predicted concentrations in soil, water, air, and sediment over time | Provides an estimate of the environmental distribution and potential exposure pathways |

Given the limited specific data for Arsine, chloro(2-chlorovinyl)phenyl-, modeling its environmental fate would likely rely on data from structurally similar organoarsenic and chlorinated compounds as surrogates.

Analytical Chemistry Methodologies for Chloro 2 Chlorovinyl Phenylarsine and Its Transformation Products

Sample Preparation and Derivatization Strategies

Proper sample preparation is a critical first step to isolate the target analytes from the matrix, minimize interference, and convert them into a form suitable for instrumental analysis.

The choice of extraction technique depends on the analyte's properties and the sample matrix (e.g., soil, water, biological fluids). For arsenical compounds, methods like Solid Phase Extraction (SPE) and dispersive liquid-liquid microextraction (DLLME) are prominent.

Solid Phase Extraction (SPE): This technique is widely used for the extraction and pre-concentration of Lewisite metabolites from aqueous samples like urine. nih.gov SPE offers high recovery rates and can effectively clean up samples prior to analysis. researchgate.net For instance, a quantitative method for the Lewisite metabolite (2-chlorovinyl)arsonic acid (CVAOA) in human urine utilized normal-phase silica (B1680970) SPE. nih.gov This approach allows for the efficient isolation of analytes from complex biological fluids. researchgate.net

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a simple, rapid, and sensitive method for extracting and pre-concentrating analytes. One study developed a DLLME-based method for 2-chlorovinylarsonous acid (CVAA), a key hydrolysis product of Lewisite, in urine samples. The method used chloroform (B151607) as the extraction solvent and methanol (B129727) as the dispersive solvent, achieving a high preconcentration factor of 250. epa.gov

Table 1: Comparison of Extraction Techniques for Arsenical Compounds

| Technique | Principle | Typical Matrix | Advantages | Reported Application |

|---|---|---|---|---|

| Solid Phase Extraction (SPE) | Partitioning of analytes between a solid sorbent and a liquid sample. | Urine, Water | High recovery, good sample cleanup, high throughput. nih.gov | Extraction of (2-chlorovinyl)arsonic acid (CVAOA) from human urine. nih.gov |

Derivatization is a crucial step, particularly for analysis by Gas Chromatography (GC), as it converts non-volatile or polar analytes into more volatile and thermally stable derivatives. semanticscholar.org This process improves chromatographic separation and detection sensitivity. nih.govgcms.cz

Thiol Derivatization: Trivalent arsenic compounds, including chloro(2-chlorovinyl)phenylarsine and its hydrolysis product CVAA, have a high affinity for sulfhydryl groups. epa.gov Reacting these compounds with dithiols, such as 1,2-ethanedithiol, forms stable cyclic thioarsinites. researchgate.net These derivatives are significantly more volatile and are suitable for GC-MS analysis. nih.govresearchgate.net This technique allows for the detection of the sum of Lewisite I or Lewisite II and their metabolites. nih.gov The selection of the specific thiol reagent can also help eliminate matrix interferences by altering the retention time of the resulting derivative. nih.gov

Alcohol Derivatization: Alkylation, which includes derivatization with alcohols, is used to modify compounds with acidic hydrogens, such as carboxylic acids and phenols, by replacing the active hydrogen with an alkyl group. gcms.cz This reduces polarity and increases volatility. A method developed for various chlorides relevant to the Chemical Weapons Convention, including arsenic trichloride (B1173362), utilized derivatization with 1-propanol (B7761284) in a pyridine (B92270) solution to facilitate GC-MS analysis. rsc.org

Table 2: Derivatization Strategies for Arsenical Compounds

| Reagent Type | Example Reagent | Target Analyte(s) | Purpose | Resulting Derivative |

|---|---|---|---|---|

| Dithiol | 1,2-Ethanedithiol (EDT) researchgate.net | Chloro(2-chlorovinyl)arsine metabolites (e.g., CVAA) nih.govresearchgate.net | Increase volatility for GC analysis. researchgate.net | 2-(2-chlorovinyl)-1,3,2-dithiarsenoline researchgate.net |

Chromatographic Separation Techniques

Chromatography is essential for separating the target analytes from other components in the prepared sample. The choice between gas and liquid chromatography is dictated by the volatility and polarity of the species being analyzed.

GC is the preferred method for analyzing volatile and semi-volatile compounds. labmanager.com For arsenical warfare agents and their metabolites, GC analysis is almost always preceded by a derivatization step to ensure the analytes are sufficiently volatile and thermally stable. nih.govresearchgate.net Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for this purpose, providing both separation and definitive identification. epa.gov Methods using GC with electron capture detection (GC/ECD) or mass spectrometry have been successfully developed for the determination of chlorovinylarsines and their thiol derivatives. nih.gov

LC is ideal for separating compounds that are non-volatile, thermally labile, or highly polar, which are characteristics of many arsenical transformation products. labmanager.com Transformation processes often increase the polarity of a compound, making LC a suitable analytical choice. nih.gov

A high-throughput method for the Lewisite metabolite CVAOA, an oxidized and polar species, was developed using dual column liquid chromatography-isotope dilution tandem mass spectrometry (LC-MS/MS). nih.gov This approach utilized a reversed-phase C18 column for separation, demonstrating its effectiveness for polar arsenical acids that are not amenable to GC. nih.gov LC coupled with electrospray ionization mass spectrometry (LC-ESI-MS) has also been used to investigate the interaction between CVAA and biological molecules like cysteine. epa.gov

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method online, are indispensable for the comprehensive analysis of complex samples. chemijournal.comnih.gov They provide enhanced sensitivity and specificity compared to standalone techniques. labmanager.com

Gas Chromatography-Mass Spectrometry (GC-MS): This was the first major hyphenated technique and remains a cornerstone for the analysis of volatile compounds. nih.gov In the context of chloro(2-chlorovinyl)phenylarsine, GC-MS is used to identify and quantify the derivatized forms of the parent compound and its primary hydrolysis products. The mass spectrometer provides structural information based on the fragmentation patterns of the derivatives, allowing for confident identification. epa.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of LC with the mass analysis capabilities of MS, making it ideal for non-volatile analytes. researchgate.net For the more polar transformation products of arsenicals, such as CVAOA, LC-tandem mass spectrometry (LC-MS/MS) provides exceptional selectivity and sensitivity. nih.gov This technique allows for the detection of metabolites at very low concentrations (e.g., a detection limit of 3.3 µg/L for CVAOA) in complex matrices like urine, making it suitable for human exposure verification. nih.gov

The integration of these separation and detection technologies into a single workflow enables the robust analysis required for monitoring these hazardous compounds and their environmental fate. labmanager.comchemijournal.com

Table 3: Summary of Compound Names

| Compound Name | Abbreviation |

|---|---|

| Chloro(2-chlorovinyl)phenylarsine | - |

| 2-chlorovinylarsonous acid | CVAA |

| (2-chlorovinyl)arsonic acid | CVAOA |

| Dichloro(2-chlorovinyl)arsine | Lewisite I |

| Chloro-bis(2-chlorovinyl)arsine | Lewisite II |

| 1,2-Ethanedithiol | EDT |

| Arsenic trichloride | - |

GC-Mass Spectrometry (GC-MS) and GC-Tandem Mass Spectrometry (GC-MS/MS)

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile chemical warfare agents (CWAs) and their related compounds. dtic.mil For Chloro(2-chlorovinyl)phenylarsine, GC-MS provides a robust method for direct detection. The identification is typically confirmed based on a match of both the gas chromatographic retention time and the electron ionization (EI) mass spectrum with that of an authentic reference standard or a library spectrum. dtic.mil

However, the analysis of its transformation products, which are often more polar and less volatile, can be challenging. nih.gov These degradation products, such as phenylarsonous acid or phenylarsonic acid, generally require a derivatization step to increase their volatility and thermal stability, making them amenable to GC analysis. researchgate.net Common derivatization approaches involve silylation or esterification to convert polar functional groups (e.g., -OH) into less polar, more volatile derivatives. researchgate.net

GC-tandem mass spectrometry (GC-MS/MS) enhances the selectivity and sensitivity of the analysis. nih.gov By using techniques like multiple reaction monitoring (MRM), it is possible to filter out matrix interferences and achieve lower detection limits, which is critical for trace-level analysis in complex environmental or biological samples. A fast GC-MS/MS method, for instance, can offer highly sensitive (picogram-level) and selective analysis in under 15 minutes. nih.gov

Table 1: GC-MS/MS Parameters for CWA-related Compounds

| Parameter | Setting | Reference |

|---|---|---|

| Gas Chromatograph | Agilent 7890A or equivalent | nih.gov |

| Column | Mid-polarity (e.g., DB-35ms) | nih.gov |

| Injection Mode | Splitless | dtic.mil |

| Mass Spectrometer | Triple Quadrupole (e.g., Agilent 7000) | nih.gov |

| Ionization Mode | Electron Ionization (EI) | dtic.milnih.gov |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

LC-Mass Spectrometry (LC-MS) and LC-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for analyzing a wide range of compounds, particularly those that are non-volatile or thermally labile. researchgate.net This makes LC-MS highly suitable for the analysis of the polar degradation and hydrolysis products of Chloro(2-chlorovinyl)phenylarsine, which are difficult to analyze by GC without derivatization. researchgate.netnih.gov

The primary advantage of LC-MS is its ability to directly analyze aqueous samples or extracts, bypassing the need for chemical modification. nih.gov Techniques like electrospray ionization (ESI) allow for the efficient transfer of polar and ionic analytes from the liquid phase into the gas phase for mass spectrometric analysis. researchgate.net

LC-MS/MS provides enhanced specificity and is essential for the unequivocal identification and quantification of target analytes in complex matrices. usda.gov The sample preparation for LC-MS/MS analysis often involves a simple "dilute-and-shoot" approach or a straightforward extraction step, such as protein precipitation for biological samples or solid-phase extraction (SPE) for environmental samples. mdpi.comnih.gov

Table 2: Typical LC-MS/MS Sample Preparation and Analysis Workflow

| Step | Description | Reference |

|---|---|---|

| 1. Sample Collection | Collect water, soil, or biological samples. | nih.gov |

| 2. Extraction | Use acetonitrile (B52724) for extraction, followed by centrifugation. | usda.gov |

| 3. Cleanup/Dilution | The extract is diluted with water and filtered before injection. | usda.gov |

| 4. LC Separation | Separation is achieved on a C18 or similar reversed-phase column. | mdpi.com |

| 5. MS/MS Detection | Detection using a triple quadrupole mass spectrometer in ESI positive or negative mode. | mdpi.comnih.gov |

LC-Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS) for Arsenic Speciation

The transformation of Chloro(2-chlorovinyl)phenylarsine in the environment can lead to the formation of various inorganic and organic arsenic species. The toxicity and mobility of arsenic are highly dependent on its chemical form, making speciation analysis crucial. thermofisher.com Liquid chromatography coupled with inductively coupled plasma mass spectrometry (LC-ICP-MS) is the premier technique for arsenic speciation analysis. ingeniatrics.com

This hyphenated technique combines the separation power of high-performance liquid chromatography (HPLC) with the element-specific and highly sensitive detection of ICP-MS. nih.gov Anion-exchange chromatography is commonly employed to separate common arsenic species such as arsenite (As(III)), arsenate (As(V)), monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA). nih.govanalytik-jena.fr

The method involves introducing the sample into an HPLC system where the different arsenic compounds are separated on a column. The column eluent is then nebulized and introduced into the high-temperature argon plasma of the ICP-MS. The arsenic atoms are ionized in the plasma, and the resulting ions are detected by the mass spectrometer at a mass-to-charge ratio (m/z) of 75. This provides excellent sensitivity and selectivity for arsenic-containing compounds, with detection limits often in the sub-parts-per-billion (ng/mL) range. thermofisher.comnih.gov

Table 3: LC-ICP-MS Method for Arsenic Speciation

| Parameter | Typical Setting | Reference |

|---|---|---|

| HPLC System | Inert, metal-free system | shimadzu.com |

| Column | Anion-exchange (e.g., Hamilton PRP-X100) | nih.gov |

| Mobile Phase | Gradient elution with ammonium (B1175870) carbonate or ammonium phosphate (B84403) buffer | nih.govanalytik-jena.fr |

| ICP-MS | Quadrupole or Sector Field | thermofisher.comanalytik-jena.fr |

| Detection | Monitoring As at m/z 75 | nih.gov |

| Detection Limits | 0.3–1.5 ng·mL⁻¹ | nih.gov |

Electrophoretic Methods for Speciation Analysis (e.g., Capillary Electrophoresis)

Capillary electrophoresis (CE) offers an alternative and powerful separation technique for the speciation analysis of arsenic compounds. nih.gov When coupled with ICP-MS (CE-ICP-MS), it becomes a highly sensitive and element-selective method for determining arsenic species that may arise from the degradation of Chloro(2-chlorovinyl)phenylarsine. nih.gov

In CE, charged species are separated in a narrow-bore fused-silica capillary under the influence of an electric field. The separation is based on differences in the electrophoretic mobility of the analytes. This technique can achieve high-resolution separations of various arsenic species, including anionic forms like arsenite and arsenate, as well as organic species like MMA and DMA, often within a single analytical run. nih.govasianpubs.org

The optimized conditions for separation typically involve adjusting the pH and concentration of the background electrolyte (buffer), the separation voltage, and the injection time. asianpubs.org CE-ICP-MS has been successfully used to separate and quantify trace levels of arsenic species in water samples with detection limits in the low μg/L range. asianpubs.org

Table 4: Optimized Conditions for CE-ICP-MS Arsenic Speciation

| Parameter | Optimized Value | Reference |

|---|---|---|

| Capillary | Fused-silica, 50 µm I.D. | nih.gov |

| Background Electrolyte | 12 mM NaH₂PO₄ and 8 mM H₃BO₃ | nih.gov |

| Buffer pH | 9.20 | nih.gov |

| Separation Voltage | +30 kV | nih.gov |

| Analysis Time | < 9 minutes | asianpubs.org |

| Detection Limits | 0.25–0.53 µg/L | asianpubs.org |

Application of Analytical Methods in Environmental Monitoring Studies

The analytical methods described above are applied in environmental monitoring to detect and quantify Chloro(2-chlorovinyl)phenylarsine and its transformation products in various environmental matrices. A typical environmental analysis workflow involves several key stages: sample collection, preparation (extraction and cleanup), and instrumental analysis. env.go.jp

For water samples, pre-concentration and cleanup are often achieved using solid-phase extraction (SPE). For soil and sediment, solvent extraction techniques are employed to isolate the target analytes from the complex matrix. nih.gov The choice of the final analytical instrument depends on the target analytes. GC-MS is suitable for the parent compound, while LC-MS is preferred for its more polar transformation products. nih.govnih.gov

Interactions of Organoarsenic Compounds in Chemical and Biological Systems

Biochemical Interactions and Mechanisms

Role of Arsenic Oxidation States in Biochemical Processes:While the oxidation state of arsenic is crucial for its biochemical activity, there is no specific research on how the oxidation state of arsenic in "Arsine, chloro(2-chlorovinyl)phenyl-" influences its biological effects.

Due to the absence of specific data for "Arsine, chloro(2-chlorovinyl)phenyl-", the generation of an article with the required detailed research findings and data tables is not possible without resorting to speculation, which would violate the core principles of scientific accuracy.

Structure-Reactivity Relationships in Biological Contexts

The biological reactivity of organoarsenic compounds is intrinsically linked to their chemical structure, particularly the oxidation state of the arsenic atom and the nature of the organic and inorganic substituents attached to it. For Arsine, chloro(2-chlorovinyl)phenyl-, a trivalent arsenical, its interactions within biological systems are predominantly dictated by the high affinity of the arsenic(III) center for biological nucleophiles, most notably sulfhydryl groups present in amino acid residues like cysteine.

The key structural features of Arsine, chloro(2-chlorovinyl)phenyl- that govern its reactivity include the trivalent arsenic atom, the phenyl group, the 2-chlorovinyl group, and the chloro group. The electron-withdrawing nature of the chloro and 2-chlorovinyl substituents is expected to increase the electrophilicity of the arsenic atom, thereby enhancing its reactivity towards nucleophilic sites in biological macromolecules such as proteins.

The primary mechanism of action for trivalent arsenicals in biological systems involves the formation of stable covalent bonds with sulfhydryl groups (-SH) of cysteine residues in proteins. nih.govnih.gov This interaction can lead to the inhibition of critical enzymes and disruption of cellular signaling pathways. The general reaction can be depicted as follows:

Protein-SH + Cl-As(Phenyl)(CH=CHCl) → Protein-S-As(Phenyl)(CH=CHCl) + HCl

When two sulfhydryl groups are in close proximity within a protein, such as in the case of vicinal thiols, trivalent arsenicals can form a stable cyclic dithioarsinite structure. This chelation is a particularly high-affinity interaction that can lead to significant conformational changes in the protein, often resulting in the complete loss of its biological function. The chemical warfare agent Lewisite, which also contains a chlorovinyl arsenic moiety, is known to exert its toxicity through this mechanism. nih.gov

The phenyl group attached to the arsenic atom in Arsine, chloro(2-chlorovinyl)phenyl- also plays a significant role in its biological activity. The lipophilicity imparted by the phenyl ring can facilitate the transport of the molecule across cell membranes, allowing it to reach intracellular targets. Variations in the substitution pattern on the phenyl ring can modulate this lipophilicity and, consequently, the compound's bioavailability and toxicity.

The 2-chlorovinyl group is another critical determinant of the molecule's reactivity. This group is also present in the highly toxic chemical warfare agent, Lewisite (dichloro(2-chlorovinyl)arsine). The vinyl group can potentially participate in other biological reactions, although the interaction with thiols is considered the primary mode of toxic action.

Interactive Data Table: Comparison of Structural Features and Biological Reactivity of Related Organoarsenic Compounds

| Compound Name | Arsenic Oxidation State | Key Substituents | Primary Biological Target | Known Biological Effect |

| Arsine, chloro(2-chlorovinyl)phenyl- | +3 | Phenyl, 2-Chlorovinyl, Chloro | Sulfhydryl groups (cysteine) in proteins | Expected enzyme inhibition and cytotoxicity |

| Phenylarsine (B13959437) oxide (PAO) | +3 | Phenyl, Oxo | Vicinal sulfhydryl groups in proteins | Inhibition of protein tyrosine phosphatases and other enzymes nih.gov |

| Lewisite | +3 | 2-Chlorovinyl, Dichloro | Vicinal sulfhydryl groups in proteins | Vesicant (blistering agent), potent enzyme inhibitor |

| Arsenic Trichloride (B1173362) | +3 | Trichloro | Sulfhydryl groups in proteins | Highly toxic, precursor to organoarsenic compounds |

The study of structure-activity relationships (SAR) for organoarsenic compounds is crucial for understanding their toxicological profiles and for the potential design of therapeutic agents. For instance, the differential toxicity and biological activity among various substituted phenylarsine oxides have been a subject of investigation. These studies aim to correlate specific structural modifications with changes in biological endpoints such as enzyme inhibition or cytotoxicity.

Interactive Data Table: Hypothetical Structure-Activity Relationship for Substituted Phenylarsines